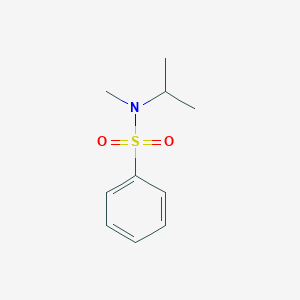
N-methyl-N-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-propan-2-ylbenzenesulfonamide, commonly known as Mesylamide, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid with a molecular formula of C10H15NO2S and a molecular weight of 213.29 g/mol. Mesylamide has been extensively studied due to its unique properties and versatile applications in various fields of research.
Mechanism of Action
Mesylamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Mesylamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of protons and an increase in pH. This mechanism of action has been extensively studied and has led to the development of novel therapeutic agents.
Biochemical and Physiological Effects
Mesylamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. Mesylamide has also been shown to have anti-cancer activity, with studies reporting its ability to inhibit the growth of various cancer cell lines. Additionally, Mesylamide has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.
Advantages and Limitations for Lab Experiments
Mesylamide has several advantages in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Mesylamide is also readily available and relatively inexpensive, making it an attractive option for researchers. However, Mesylamide has some limitations, including its potential toxicity and its limited solubility in water. These limitations should be taken into consideration when designing experiments using Mesylamide.
Future Directions
Mesylamide has been extensively studied, and there are several future directions for research. One area of interest is the development of novel therapeutic agents based on Mesylamide's mechanism of action. Additionally, there is potential for the use of Mesylamide in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully explore the potential applications of Mesylamide in these areas.
Conclusion
In conclusion, Mesylamide is a versatile compound that has been extensively studied due to its unique properties and versatile applications. It has been used in various fields of research, including organic synthesis, chemical catalysis, and metal complexation. Mesylamide's mechanism of action has been extensively studied, and it has been shown to have various biochemical and physiological effects. While Mesylamide has some limitations, it remains an attractive option for researchers due to its stability, availability, and low cost. Future research will likely continue to explore the potential applications of Mesylamide in various fields of research.
Synthesis Methods
Mesylamide can be synthesized by reacting N-methylpropan-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields Mesylamide as a white crystalline solid with a high purity of over 95%. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for large-scale production.
Scientific Research Applications
Mesylamide has been widely used in scientific research due to its unique properties and versatile applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in metal complexation. Mesylamide has also been used in the synthesis of various pharmaceuticals and agrochemicals.
properties
IUPAC Name |
N-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)11(3)14(12,13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDYYRKVNZVVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
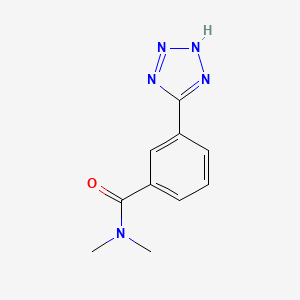
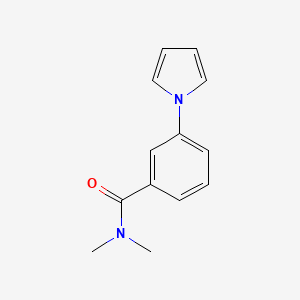
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
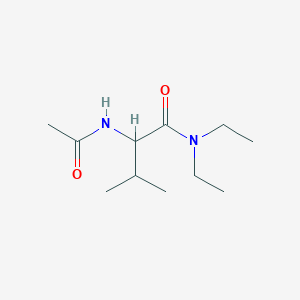
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)

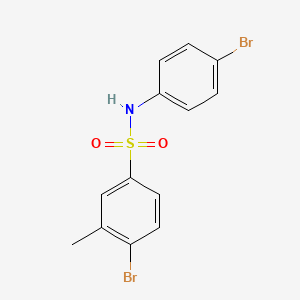
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
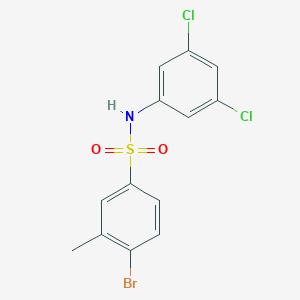
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)
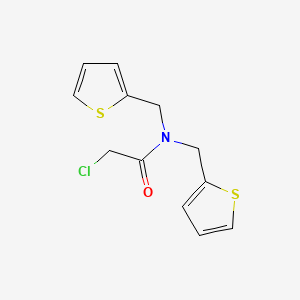
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)